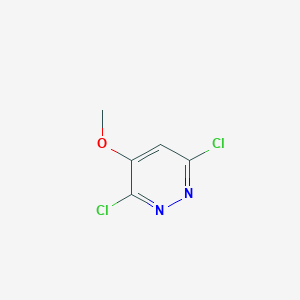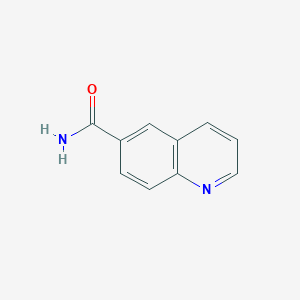
7-Nitrooxindole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 7-Nitrooxindole consists of an indole ring that has been nitrated at the 7 position . The canonical SMILES representation of this compound isC1C2=C (C (=CC=C2) [N+] (=O) [O-])NC1=O . Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.14 g/mol and a molecular formula of C8H6N2O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of this compound is 178.03784206 g/mol .Applications De Recherche Scientifique
Inhibition of Brain Nitric Oxide Synthase
7-Nitrooxindole (7-NI) has been a focus in studies regarding its effects on brain nitric oxide synthase (NOS). It's known as a selective inhibitor of neuronal nitric oxide synthase. For instance, one study demonstrated that 7-NI enhances the action of norharmane, an IDO inhibitor, on NOS activity in various brain regions, suggesting IDO activity may be partially responsible for the short duration of 7-NI action (Connop et al., 1995).
Anti-Nociceptive Activity
Research has also shown that 7-NI exhibits anti-nociceptive activity in mice without increasing blood pressure, highlighting its potential as a novel inhibitor of NOS with selectivity for the brain enzyme and indicating its usefulness for studying the central pharmacological effects of nitric oxide (Moore et al., 1993).
Molecular Mechanisms of NOS Inhibition
Further investigations into the molecular mechanisms of enzyme inhibition by 7-NI reveal that it is competitive with L-arginine and blocks H2O2 formation, suggesting its similarity to imidazole, a known heme-site inhibitor of NOS (Mayer et al., 1994).
Activities Independent of Neuronal Nitric-Oxide Synthase Inhibition
7-NI is also recognized for activities independent of neuronal nitric-oxide synthase inhibition. For example, it has been shown to prevent convulsions in experimental models, suggesting anticonvulsant effects not necessarily involving nNOS inhibition (Matsumura et al., 2008).
Ring Transformation in Chemical Processes
This compound has been studied in chemical processes like the ring transformation of heterocycles by oxidizing agents. Research in this area has uncovered mechanisms of ring transformation, crucial for understanding its chemical behavior and potential applications (Plas & Buurman, 1975).
Effects on Sleep and Nitric Oxide
The effects of 7-NI on sleep and nitric oxide production have been studied, showing that it induces central depression associated with decreased sleep stages and wakefulness, hinting at its significant excitatory effect on neuronal structures involved in the regulation of locomotion and vigilance (Dzoljic et al., 1996).
Mécanisme D'action
Target of Action
7-Nitrooxindole primarily targets Nitric Oxide Synthase (NOS) enzymes, specifically the neuronal nitric oxide synthase . These enzymes play a crucial role in the production of nitric oxide (NO), a critical signaling molecule in various physiological processes .
Mode of Action
This compound acts as a selective inhibitor of neuronal nitric oxide synthase . By inhibiting these enzymes, it prevents the conversion of arginine to citrulline and nitric oxide (NO), thereby reducing the production of NO .
Biochemical Pathways
The inhibition of NOS enzymes disrupts the nitric oxide signaling pathway. Nitric oxide is involved in various intracellular processes, including the defense mechanism against reactive oxygen species (ROS) in challenging environmental conditions . Therefore, the action of this compound can have significant downstream effects on these processes.
Result of Action
The primary result of this compound’s action is the reduction in nitric oxide production due to the inhibition of NOS enzymes . This can have various molecular and cellular effects, depending on the specific physiological processes that NO is involved in.
Safety and Hazards
In case of exposure, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with the skin, it should be washed off immediately with plenty of water . If ingested, the mouth should be rinsed with water and medical attention should be sought immediately .
Analyse Biochimique
Biochemical Properties
7-Nitrooxindole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been observed to interact with neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide from arginine . The interaction between this compound and nNOS is characterized by the inhibition of the enzyme’s activity, thereby reducing the production of nitric oxide. This inhibition is crucial in modulating nitric oxide-mediated signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been shown to inhibit the activity of neuronal nitric oxide synthase, leading to a decrease in nitric oxide production . This reduction in nitric oxide levels can influence cell signaling pathways, particularly those involved in neuroprotection and neurotoxicity. Additionally, this compound’s impact on gene expression and cellular metabolism is significant, as it can alter the expression of genes involved in oxidative stress responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of neuronal nitric oxide synthase. The compound binds to the active site of the enzyme, preventing the conversion of arginine to nitric oxide . This binding interaction is crucial for the compound’s inhibitory activity. Furthermore, this compound may also influence other molecular targets, such as proteins involved in oxidative stress responses, by modulating their expression and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of neuronal nitric oxide synthase . Degradation of the compound over time can lead to a decrease in its inhibitory activity, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits neuronal nitric oxide synthase without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide production and oxidative stress responses. The compound interacts with neuronal nitric oxide synthase, inhibiting its activity and reducing nitric oxide levels . This interaction can influence metabolic flux and metabolite levels, particularly those associated with oxidative stress and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors that determine its efficacy and activity . Understanding the transport mechanisms of this compound can provide insights into its cellular distribution and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
7-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANBSWHOYEFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423729 | |
| Record name | 7-Nitrooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-31-7 | |
| Record name | 7-Nitrooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Nitrooxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)






![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)

